Cas no 2034425-07-3 (3-[1-[2-(4-bromophenyl)acetyl]azetidin-3-yl]-1,3-thiazolidine-2,4-dione)
3-[1-[2-(4-bromophenyl)acetyl]azetidin-3-yl]-1,3-thiazolidine-2,4-dione Chemical and Physical Properties
Names and Identifiers
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- 3-[1-[2-(4-bromophenyl)acetyl]azetidin-3-yl]-1,3-thiazolidine-2,4-dione
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- Inchi: 1S/C14H13BrN2O3S/c15-10-3-1-9(2-4-10)5-12(18)16-6-11(7-16)17-13(19)8-21-14(17)20/h1-4,11H,5-8H2
- InChI Key: HAQFCKVMBJARKE-UHFFFAOYSA-N
- SMILES: S1CC(=O)N(C2CN(C(CC3=CC=C(Br)C=C3)=O)C2)C1=O
3-[1-[2-(4-bromophenyl)acetyl]azetidin-3-yl]-1,3-thiazolidine-2,4-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6473-4722-2μmol |
3-{1-[2-(4-bromophenyl)acetyl]azetidin-3-yl}-1,3-thiazolidine-2,4-dione |
2034425-07-3 | 90%+ | 2μl |
$57.0 | 2023-04-25 | |
| Life Chemicals | F6473-4722-5μmol |
3-{1-[2-(4-bromophenyl)acetyl]azetidin-3-yl}-1,3-thiazolidine-2,4-dione |
2034425-07-3 | 90%+ | 5μl |
$63.0 | 2023-04-25 | |
| Life Chemicals | F6473-4722-10μmol |
3-{1-[2-(4-bromophenyl)acetyl]azetidin-3-yl}-1,3-thiazolidine-2,4-dione |
2034425-07-3 | 90%+ | 10μl |
$69.0 | 2023-04-25 | |
| Life Chemicals | F6473-4722-20μmol |
3-{1-[2-(4-bromophenyl)acetyl]azetidin-3-yl}-1,3-thiazolidine-2,4-dione |
2034425-07-3 | 90%+ | 20μl |
$79.0 | 2023-04-25 | |
| Life Chemicals | F6473-4722-1mg |
3-{1-[2-(4-bromophenyl)acetyl]azetidin-3-yl}-1,3-thiazolidine-2,4-dione |
2034425-07-3 | 90%+ | 1mg |
$54.0 | 2023-04-25 | |
| Life Chemicals | F6473-4722-2mg |
3-{1-[2-(4-bromophenyl)acetyl]azetidin-3-yl}-1,3-thiazolidine-2,4-dione |
2034425-07-3 | 90%+ | 2mg |
$59.0 | 2023-04-25 | |
| Life Chemicals | F6473-4722-3mg |
3-{1-[2-(4-bromophenyl)acetyl]azetidin-3-yl}-1,3-thiazolidine-2,4-dione |
2034425-07-3 | 90%+ | 3mg |
$63.0 | 2023-04-25 | |
| Life Chemicals | F6473-4722-4mg |
3-{1-[2-(4-bromophenyl)acetyl]azetidin-3-yl}-1,3-thiazolidine-2,4-dione |
2034425-07-3 | 90%+ | 4mg |
$66.0 | 2023-04-25 | |
| Life Chemicals | F6473-4722-5mg |
3-{1-[2-(4-bromophenyl)acetyl]azetidin-3-yl}-1,3-thiazolidine-2,4-dione |
2034425-07-3 | 90%+ | 5mg |
$69.0 | 2023-04-25 | |
| Life Chemicals | F6473-4722-10mg |
3-{1-[2-(4-bromophenyl)acetyl]azetidin-3-yl}-1,3-thiazolidine-2,4-dione |
2034425-07-3 | 90%+ | 10mg |
$79.0 | 2023-04-25 |
3-[1-[2-(4-bromophenyl)acetyl]azetidin-3-yl]-1,3-thiazolidine-2,4-dione Related Literature
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
Additional information on 3-[1-[2-(4-bromophenyl)acetyl]azetidin-3-yl]-1,3-thiazolidine-2,4-dione
Introduction to Compound with CAS No. 2034425-07-3 and Its Applications in Chemical Biology
Compound with the CAS number 2034425-07-3 is a fascinating molecule that has garnered significant attention in the field of chemical biology. The molecular structure of this compound, specifically named as 3-[1-[2-(4-bromophenyl)acetyl]azetidin-3-yl]-1,3-thiazolidine-2,4-dione, exhibits a unique blend of functional groups that make it a promising candidate for various biological and pharmaceutical applications. This introduction aims to provide a comprehensive overview of the compound's properties, synthesis, and its potential role in contemporary research.
The molecular formula of this compound suggests a complex architecture involving multiple heterocyclic rings and functional groups. The presence of a bromophenyl group at the second position of the acetyl chain indicates a potential for further chemical modifications, which can be exploited to tailor its biological activity. Additionally, the azetidinyl and thiazolidinedione moieties contribute to the compound's overall stability and reactivity, making it an intriguing subject for further investigation.
In recent years, there has been a surge in research focused on developing novel therapeutic agents with improved efficacy and reduced side effects. The compound in question has been identified as a potential lead molecule in several drug discovery programs due to its unique structural features. Specifically, the thiazolidinedione moiety is known for its bioactivity in various biological pathways, including inflammation and metabolic disorders. This has prompted researchers to explore its potential as an anti-inflammatory or anti-diabetic agent.
The synthesis of 3-[1-[2-(4-bromophenyl)acetyl]azetidin-3-yl]-1,3-thiazolidine-2,4-dione involves a multi-step process that requires careful optimization to ensure high yield and purity. The key steps include the formation of the azetidin ring followed by the introduction of the acetyl group and the bromophenyl moiety. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve regioselective functionalization, which is crucial for maintaining the integrity of the molecular framework.
One of the most exciting aspects of this compound is its potential application in targeting specific biological pathways. For instance, studies have shown that thiazolidinediones can modulate glucose metabolism by activating peroxisome proliferator-activated receptors (PPARs). The bromophenyl group in this compound may further enhance its binding affinity to these receptors, leading to more potent pharmacological effects. This has opened up new avenues for developing drugs that can effectively manage metabolic disorders such as type 2 diabetes.
Furthermore, the azetidinyl ring adds another layer of complexity to the molecule, which could be exploited for designing molecules with enhanced selectivity and reduced toxicity. Researchers are exploring various derivatives of this compound to identify analogs that exhibit improved pharmacokinetic profiles. This includes modifications such as changing the substitution pattern on the bromophenyl group or introducing additional functional groups that can enhance solubility and bioavailability.
The use of computational methods has also played a crucial role in understanding the biological activity of this compound. Molecular modeling studies have been conducted to predict how it interacts with target proteins and enzymes. These studies have provided valuable insights into the binding mode and affinity of the compound, which are essential for rational drug design. By leveraging computational tools, researchers can accelerate the discovery process and identify promising candidates for further experimental validation.
In conclusion, compound with CAS number 2034425-07-3, specifically named as 3-[1-[2-(4-bromophenyl)acetyl]azetidin-3-yl]-1,3-thiazolidine-2,4-dione, represents a significant advancement in chemical biology research. Its unique structural features and potential biological activity make it a valuable tool for developing novel therapeutic agents. With ongoing research focused on optimizing its synthesis and exploring its pharmacological properties, this compound is poised to play a crucial role in addressing various health challenges.
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